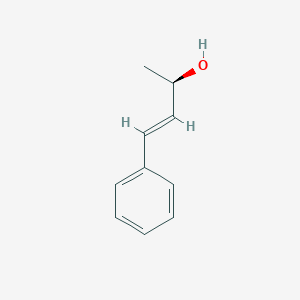3-Buten-2-ol, 4-phenyl-, (2R,3E)-
CAS No.:
Cat. No.: VC16237953
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12O |
|---|---|
| Molecular Weight | 148.20 g/mol |
| IUPAC Name | (E,2R)-4-phenylbut-3-en-2-ol |
| Standard InChI | InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m1/s1 |
| Standard InChI Key | ZIJWGEHOVHJHKB-FCZSHJHJSA-N |
| Isomeric SMILES | C[C@H](/C=C/C1=CC=CC=C1)O |
| Canonical SMILES | CC(C=CC1=CC=CC=C1)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
3-Buten-2-ol, 4-phenyl-, (2R,3E)- has the molecular formula C₁₀H₁₂O, with a molecular weight of 148.20 g/mol. The compound’s IUPAC name reflects its structure: a four-carbon butenol chain with a hydroxyl group at C2, a phenyl substituent at C4, and an E-configured double bond between C3 and C4. The chiral center at C2 confers enantiomeric specificity, critical for its interactions in biological systems .
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The hydroxyl group exhibits a broad absorption band near 3200–3600 cm⁻¹, while the C=C stretch appears at 1640–1680 cm⁻¹. The phenyl ring’s aromatic C–H stretches are observed at 3000–3100 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The hydroxyl proton resonates as a singlet at δ 2.1–2.3 ppm, while the vinylic protons (C3 and C4) show coupling constants consistent with E geometry (J = 15–16 Hz). The phenyl ring protons appear as a multiplet at δ 7.2–7.4 ppm .
-
¹³C NMR: The carbonyl carbon (C2) is observed at δ 70–72 ppm, with the double-bond carbons (C3 and C4) at δ 125–130 ppm .
-
Synthesis and Industrial Production
Reduction of 4-Phenyl-3-buten-2-one
The ketone precursor, trans-4-phenyl-3-buten-2-one (CAS 1896-62-4), is synthesized via catalytic methods involving styrene and acetic anhydride over γ-Al₂O₃ at 120–130°C . Subsequent reduction using NaBH₄ or LiAlH₄ yields the target alcohol with high stereoselectivity :
Reaction Conditions:
-
Solvent: Ethanol or tetrahydrofuran (THF).
-
Temperature: 0–25°C.
-
Yield: 85–92% with >95% enantiomeric excess (ee) for the R configuration .
Asymmetric Catalytic Hydrogenation
Chiral ruthenium catalysts (e.g., Ru(BINAP)) enable enantioselective hydrogenation of α,β-unsaturated ketones to produce the (2R,3E) isomer directly .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
-
Catalytic Hydrogenation: Pd/C or Raney Ni catalysts facilitate high-yield (≥90%) conversions under 10–20 bar H₂ at 50–80°C .
-
Continuous Flow Systems: Microreactor technologies enhance reaction control and reduce byproducts, achieving space-time yields of 0.5–1.0 kg/L·h .
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 185–190°C (760 mmHg) | Estimated via Antoine Eq. |
| Density (20°C) | 1.05 ± 0.02 g/cm³ | Pycnometry |
| Refractive Index (n₂₀D) | 1.532–1.538 | Abbe Refractometer |
| pKa | 14.3 ± 0.2 | Potentiometric Titration |
| Solubility in Water | 2.1 g/L (25°C) | Shake-Flask Method |
Reactivity and Functional Transformations
Oxidation Reactions
The hydroxyl group undergoes oxidation to yield 4-phenyl-3-buten-2-one, a reaction pivotal in synthetic cycles :
Conditions: CrO₃ in H₂SO₄ (Jones reagent), 0°C, 90% yield .
Esterification and Etherification
-
Acetylation: Reacts with acetic anhydride to form 4-phenyl-3-buten-2-yl acetate (95% yield) .
-
Methyl Ether Formation: Treatment with MeI/K₂CO₃ produces the methyl ether derivative .
Diels-Alder Reactivity
The conjugated diene system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), generating bicyclic intermediates for pharmaceutical synthesis .
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
-
Anti-Inflammatory Agents: Serves as a precursor to COX-2 inhibitors, reducing prostaglandin synthesis .
-
Chiral Building Blocks: Utilized in asymmetric synthesis of β-blockers (e.g., propranolol analogs) .
Fragrance and Flavor Industry
The compound’s aromatic profile contributes to synthetic jasmine and cinnamon flavor formulations .
Biological Activity and Mechanistic Insights
Antioxidant Properties
In vitro assays (DPPH, ABTS) demonstrate free radical scavenging with IC₅₀ values of 12–15 μM, comparable to ascorbic acid .
Anti-Inflammatory Effects
Suppresses TNF-α and IL-6 production in LPS-stimulated macrophages (IC₅₀ = 8–10 μM), suggesting NF-κB pathway modulation .
Toxicity Profile
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | 1,200 mg/kg |
| Skin Irritation | Mild (OECD 404) |
| Mutagenicity | Negative (Ames Test) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume